molecular formula C20H23N5O3 B2962946 N-(3,4-dimethoxybenzyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide CAS No. 1797636-31-7

N-(3,4-dimethoxybenzyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide

Cat. No.: B2962946
CAS No.: 1797636-31-7
M. Wt: 381.436
InChI Key: DEHWDELYIAQAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethoxybenzyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide is a polycyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core substituted with a 2-methyl group and a carboxamide-linked 3,4-dimethoxybenzyl moiety.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-13-8-19-21-11-15-12-24(7-6-16(15)25(19)23-13)20(26)22-10-14-4-5-17(27-2)18(9-14)28-3/h4-5,8-9,11H,6-7,10,12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHWDELYIAQAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-Dimethoxybenzyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique heterocyclic structure characterized by a pyrido-pyrimidine core. The molecular formula is C15H18N4O3C_{15}H_{18}N_{4}O_{3}, with a molecular weight of approximately 298.34 g/mol. Its structure includes methoxy and benzyl substituents that may influence its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets within the body:

  • Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival. This inhibition can lead to reduced tumor growth and proliferation in cancer cells.
  • Antiviral Properties : The compound has shown potential antiviral activity against certain viruses in vitro, indicating that it may disrupt viral replication mechanisms.

Research Findings

  • Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
    • L1210 and P388 leukemia cells : The compound showed potent inhibitory effects on these cell lines, suggesting its potential as an anticancer agent .
    • Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
  • Antiviral Activity : In studies focusing on viral infections, this compound was evaluated for its efficacy against specific viral strains. Results indicated that it could significantly inhibit viral replication at certain concentrations .

Study 1: Anticancer Efficacy

A study conducted by researchers aimed to evaluate the anticancer properties of the compound using human leukemia cell lines. The findings indicated that treatment with varying concentrations led to a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest.

Study 2: Antiviral Screening

In another investigation focusing on antiviral properties, the compound was tested against common viral pathogens. Results demonstrated a marked decrease in viral load in treated cell cultures compared to controls, highlighting its potential as an antiviral agent.

Comparative Analysis of Biological Activities

Activity TypeTarget Cells/PathogensObserved EffectReference
AntitumorL1210 leukemia cellsSignificant cytotoxicity and apoptosis induction
AntiviralVarious viral strainsInhibition of viral replication

Comparison with Similar Compounds

Structural Analogues in the Pyrazolo[1,5-a]pyrimidine Family

The following table summarizes key analogues and their properties:

Compound Name Substituents/Modifications Molecular Weight Biological Activity/Notes Reference
Target Compound 2-methyl, N-(3,4-dimethoxybenzyl)carboxamide ~407.4* Unknown (structural focus)
(E)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-phenylprop-2-en-1-one 2-methyl, propen-1one at 7-position ~363.4* No reported bioactivity
3-Chloro-2-methylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-one 3-chloro, 2-methyl ~261.7* Weak cytotoxic activity (IC50 >50 µM in cancer cells)
5a (N-butylcarboxamide) N-Boc-N-benzyl-2-aminoethyl, 7-oxo ~374.4 Cathepsin K inhibition (IC50 ~25 µM)
Y020-8524 (Pyridine-4-carboxamide derivative) Pyridine-4-carboxamide at 7-position 306.28 Screening compound (no activity reported)

*Molecular weights estimated based on structural formulae.

Key Observations:

In contrast, the target compound’s 3,4-dimethoxybenzyl carboxamide group could improve solubility and target affinity due to electron-donating methoxy groups. Carboxamide derivatives (e.g., 5a in ) showed protease inhibition, highlighting the importance of this functional group in modulating enzyme activity .

Therapeutic Potential and Limitations

  • Antiproliferative Activity : While the target compound’s activity is uncharacterized, structural parallels to weakly cytotoxic analogues () suggest a need for optimization of substituents for enhanced efficacy .
  • Protease Inhibition : The carboxamide group’s role in cathepsin inhibition () implies that the target compound could be repurposed for osteoporosis or cancer metastasis studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.